molecular formula C9H11ClN2O B8381529 2-(3-Chloropyridin-2-yl)isobutyramide

2-(3-Chloropyridin-2-yl)isobutyramide

Cat. No.: B8381529
M. Wt: 198.65 g/mol
InChI Key: PYYSAGYJRCTCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloropyridin-2-yl)isobutyramide is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with chlorine and an isobutyramide group at the 2-position.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)-2-methylpropanamide

InChI

InChI=1S/C9H11ClN2O/c1-9(2,8(11)13)7-6(10)4-3-5-12-7/h3-5H,1-2H3,(H2,11,13)

InChI Key

PYYSAGYJRCTCOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=N1)Cl)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 2-(3-Chloropyridin-2-yl)isobutyramide and analogs from the evidence:

Compound Name / ID Core Structure Functional Groups Molecular Complexity
2-(3-Chloropyridin-2-yl)isobutyramide Pyridine 3-Cl, 2-isobutyramide Moderate (single heterocycle)
Compound 2a Pyrazole fused with pyridine 3-Br, carboxamide, 4-chloro-2-methylphenyl, 2,4,4-trimethylpentan-2-yl carbamoyl High (multiple substituents)
Compound 2w Pyrazole fused with pyridine 3-Br, carboxamide, 5-(dimethylamino)naphthalen-1-ylsulfonyl High (bulky sulfonamide group)
Compound from EP 2 402 347 A1 Thieno[3,2-d]pyrimidine 2-Cl, morpholino, piperazinyl-isobutyramide Very high (polycyclic core)

Key Observations :

  • Pyridine vs.
  • Substituent Effects : The isobutyramide group in the target compound may improve solubility relative to brominated pyrazole derivatives (e.g., 2a, 2w), which have hydrophobic substituents like trimethylpentane or naphthalene sulfonamide .

Insights :

  • The target compound’s synthesis (if similar to ) likely involves multi-step reactions, contrasting with the single-step amide couplings in .
  • Yields for pyrazole derivatives (40–55%) suggest moderate efficiency, whereas silica purification (used in ) may offer higher purity than recrystallization .

Functional and Application Differences

  • Bioactivity Potential: Pyrazole-carboxamide derivatives (e.g., 2a, 2u) are often pesticidal or fungicidal due to halogenated aromatic systems . In contrast, the thienopyrimidine-morpholino compound in resembles kinase inhibitors, implying the target compound’s isobutyramide group could modulate selectivity for neurological or metabolic targets.
  • Solubility and Bioavailability : The isobutyramide group may enhance aqueous solubility compared to brominated analogs, favoring pharmaceutical applications over agrochemical uses .

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